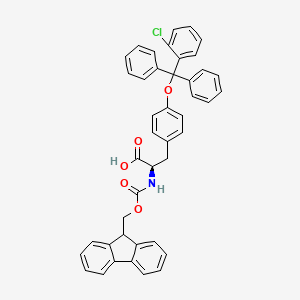

Fmoc-D-Tyr(Clt)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-[4-[(2-chlorophenyl)-diphenylmethoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H34ClNO5/c44-39-22-12-11-21-38(39)43(30-13-3-1-4-14-30,31-15-5-2-6-16-31)50-32-25-23-29(24-26-32)27-40(41(46)47)45-42(48)49-28-37-35-19-9-7-17-33(35)34-18-8-10-20-36(34)37/h1-26,37,40H,27-28H2,(H,45,48)(H,46,47)/t40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAWVRLFZHVTNW-RRHRGVEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H34ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401128542 | |

| Record name | D-Tyrosine, O-[(2-chlorophenyl)diphenylmethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401128542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272755-49-3 | |

| Record name | D-Tyrosine, O-[(2-chlorophenyl)diphenylmethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Tyrosine, O-[(2-chlorophenyl)diphenylmethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401128542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Art of Selectivity: An In-depth Technical Guide to the Orthogonal Protection Strategy Using Fmoc and 2-Chlorotrityl Groups in Peptide Synthesis

For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex peptides is a delicate dance of protection and deprotection. Achieving high purity and yield, especially for sensitive or modified peptides, hinges on a robust and selective chemical strategy. Among the various tactics employed in Solid-Phase Peptide Synthesis (SPPS), the orthogonal pairing of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and the highly acid-labile 2-chlorotrityl (Clt) group for C-terminal anchoring or side-chain protection stands out for its elegance and efficiency.[1][2]

This in-depth technical guide provides a comprehensive exploration of the Fmoc/Clt orthogonal strategy, moving beyond a simple recitation of protocols to explain the underlying chemical principles, causality behind experimental choices, and field-proven insights for successful implementation.

The Principle of Orthogonality: A Foundation of Modern Peptide Chemistry

In the context of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one type of group without affecting others.[3] The Fmoc/tBu (tert-butyl) strategy is a widely recognized example of an orthogonal system, where the base-labile Fmoc group is removed iteratively during chain elongation, while the acid-labile tBu and other related side-chain protecting groups are removed in the final cleavage step with strong acid.[4]

The Fmoc/Clt strategy operates on a similar principle of differential lability. The Fmoc group protects the Nα-terminus of the growing peptide chain and is quantitatively removed at each cycle with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] Conversely, the 2-chlorotrityl group, often used as a linker to the solid support (2-chlorotrityl chloride resin) or for side-chain protection (e.g., for His, Cys, or Tyr), is exceptionally sensitive to mild acidic conditions.[6] This remarkable acid lability allows for the cleavage of the peptide from the resin or the removal of a Clt side-chain protecting group while keeping other acid-sensitive groups, such as tBu, Boc, and Trt, intact.[7] This key feature is what makes the Fmoc/Clt pairing a powerful tool for the synthesis of fully or partially protected peptide fragments, cyclic peptides, and peptides with sensitive modifications.[1]

The Chemistry of Selectivity: A Tale of Two Protecting Groups

Understanding the distinct chemical mechanisms governing the removal of the Fmoc and Clt groups is paramount to appreciating the robustness of this orthogonal strategy.

The Fmoc Group: Base-Induced β-Elimination

The 9-fluorenylmethoxycarbonyl (Fmoc) group's lability to basic conditions stems from the acidity of the proton at the C9 position of the fluorene ring system. The deprotection proceeds via a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[8]

-

Proton Abstraction: A secondary amine, most commonly piperidine, acts as a base to abstract the acidic proton from the fluorenyl group.[9]

-

β-Elimination: This abstraction generates a stabilized carbanion, which then undergoes a rapid β-elimination, releasing the free Nα-amine of the peptide, carbon dioxide, and the highly reactive electrophile, dibenzofulvene (DBF).

-

Dibenzofulvene Scavenging: The excess piperidine in the deprotection solution traps the DBF electrophile, forming a stable adduct that is easily washed away from the resin-bound peptide.[8]

This mechanism is highly efficient and typically completed within minutes at room temperature.

// Nodes Fmoc_Peptide [label="Fmoc-NH-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Piperidine [label="Piperidine (Base)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Carbanion Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Free_Amine [label="H₂N-Peptide-Resin", fillcolor="#34A853", fontcolor="#FFFFFF"]; DBF [label="Dibenzofulvene (DBF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adduct [label="DBF-Piperidine Adduct", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Fmoc_Peptide -> Intermediate [label="+ Piperidine\n(Proton Abstraction)"]; Piperidine -> Intermediate [style=invis]; Intermediate -> Free_Amine [label="β-Elimination\n(- CO₂)", arrowhead=vee]; Intermediate -> DBF [style=invis]; DBF -> Adduct [label="+ Piperidine\n(Scavenging)"]; Piperidine -> Adduct [style=invis]; }

Caption: Mechanism of Fmoc deprotection by piperidine.

The 2-Chlorotrityl (Clt) Group: Acid-Catalyzed SN1 Cleavage

The 2-chlorotrityl group's extreme sensitivity to acid is due to the remarkable stability of the trityl cation that is formed upon cleavage. The cleavage from a 2-chlorotrityl chloride resin follows an SN1-type mechanism.

-

Protonation: A mild acid protonates the ester oxygen linking the peptide's C-terminus to the resin.

-

Carbocation Formation: The protonated ester bond cleaves, releasing the peptide with a free carboxylic acid C-terminus and generating a highly stable 2-chlorotrityl carbocation. This step is the rate-determining step. The stability of this carbocation is enhanced by the electron-donating properties of the three phenyl rings.

-

Cation Trapping: The generated carbocation is subsequently trapped by the solvent or nucleophiles present in the cleavage cocktail.

The beauty of this system lies in the mildness of the acidic conditions required for cleavage. A solution as dilute as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM) is often sufficient to effect complete cleavage within a short period.[10] This allows for the release of the peptide from the solid support while leaving acid-labile side-chain protecting groups, such as Boc and tBu, fully intact.[11]

// Nodes Peptide_Resin [label="Peptide-COO-Clt-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="H⁺ (Mild Acid)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protonated_Intermediate [label="Protonated Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Free_Peptide [label="Peptide-COOH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Clt_Cation [label="Clt⁺ Carbocation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Peptide_Resin -> Protonated_Intermediate [label="+ H⁺"]; Acid -> Protonated_Intermediate [style=invis]; Protonated_Intermediate -> Free_Peptide [label="SN1 Cleavage"]; Protonated_Intermediate -> Clt_Cation [style=invis]; }

Caption: Mechanism of acid-catalyzed cleavage from 2-chlorotrityl resin.

Experimental Protocols: A Practical Guide

The successful application of the Fmoc/Clt strategy relies on meticulous execution of the deprotection and cleavage steps. The following protocols are provided as a robust starting point, though optimization may be required based on the specific peptide sequence.

Standard Nα-Fmoc Deprotection

Objective: To remove the Fmoc group from the N-terminus of the growing peptide chain.

Reagents:

-

20% (v/v) Piperidine in high-purity, amine-free DMF.

-

DMF for washing.

Procedure:

-

Swell the peptide-resin in DMF for 15-30 minutes.

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the resin suspension for 3-5 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat steps 3-5 for an additional 10-15 minutes to ensure complete deprotection.

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.

-

Proceed to the next amino acid coupling step.

Mild Cleavage of Protected Peptides from 2-Chlorotrityl Resin

Objective: To cleave the fully protected peptide from the 2-chlorotrityl resin, leaving side-chain protecting groups intact.

Reagents:

-

Cleavage Cocktail A (TFE/DCM): 20% (v/v) 2,2,2-Trifluoroethanol (TFE) in Dichloromethane (DCM).[12]

-

Cleavage Cocktail B (AcOH/TFE/DCM): Acetic acid/TFE/DCM in a 1:1:8 (v/v/v) ratio.[13]

-

Cleavage Cocktail C (TFA/DCM): 1-2% (v/v) Trifluoroacetic acid (TFA) in DCM.[10]

-

Cold diethyl ether for precipitation.

Procedure:

-

Wash the dried peptide-resin with DCM (3 times) to remove any residual DMF.

-

Add the chosen cleavage cocktail to the resin (approximately 20 mL per gram of resin).

-

Agitate the suspension at room temperature for 30-60 minutes. The reaction can be monitored by taking small aliquots, evaporating the solvent, and analyzing by HPLC.

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional cleavage cocktail (2-3 times).

-

Combine all filtrates.

-

Concentrate the filtrate under reduced pressure to a small volume.

-

Add the concentrated solution dropwise to a stirred, cold solution of diethyl ether to precipitate the protected peptide.

-

Collect the precipitated peptide by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Data Presentation: A Comparative Overview

The choice of cleavage cocktail for the 2-chlorotrityl resin can be tailored based on the sensitivity of the peptide and the desired cleavage kinetics. The following table summarizes the key characteristics of the different protecting groups and cleavage conditions.

| Protecting Group / Linker | Lability | Deprotection/Cleavage Conditions | Cleavage Time | Compatibility Notes |

| Nα-Fmoc | Base-labile | 20% Piperidine in DMF | 5-20 min | Stable to acidic conditions used for Clt cleavage.[14] |

| 2-Chlorotrityl (Clt) | Highly Acid-labile | 1-2% TFA in DCM | 15-60 min | Cleaved under conditions that leave tBu, Boc, and Trt groups intact.[11] |

| 20% TFE in DCM | 30-90 min | A milder, non-TFA alternative suitable for very sensitive peptides.[12] | ||

| Acetic Acid/TFE/DCM (1:1:8) | 30-60 min | Another mild alternative to TFA-based cleavage.[11] |

Best Practices and Troubleshooting: Field-Proven Insights

Even with a robust orthogonal strategy, challenges can arise during peptide synthesis. Adherence to best practices and an understanding of potential side reactions are crucial for success.

Minimizing Side Reactions During Fmoc Deprotection

-

Diketopiperazine (DKP) Formation: This side reaction is prevalent at the dipeptide stage, especially with Proline or Glycine at the C-terminus, leading to chain termination.[15] The use of 2-chlorotrityl chloride resin is known to suppress DKP formation due to the steric hindrance of the trityl group.[15]

-

Aspartimide Formation: Peptides containing Aspartic acid are prone to the formation of a five-membered succinimide ring (aspartimide) under basic conditions, which can lead to racemization and the formation of β-aspartyl peptide impurities.[16] Using a more sterically hindered side-chain protecting group for Asp or employing a milder deprotection base (e.g., piperazine with DBU) can mitigate this issue.[14]

Ensuring Complete and Clean Cleavage from Clt Resin

-

Premature Deprotection: While the Clt linker is highly acid-labile, it is important to ensure that the Nα-Fmoc group is completely stable to the mild acidic cleavage conditions. Standard Fmoc chemistry ensures this stability.[14]

-

Incomplete Cleavage: If cleavage is incomplete, extending the reaction time or using a slightly higher concentration of acid may be necessary. However, this should be done cautiously to avoid any potential side-chain deprotection.

-

Cation Scavenging: While the mild cleavage conditions for Clt resin generally do not require scavengers, for peptides containing sensitive residues like Trp, Met, or Tyr, the inclusion of a scavenger such as triisopropylsilane (TIS) may be beneficial to prevent alkylation by the trityl cation.[6]

// Nodes Start [label="Start: Fmoc-AA-OH + Clt-Resin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Amino Acid Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fmoc_Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash [label="Wash (DMF)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Completion [label="Chain Elongation\nComplete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="Mild Acid Cleavage\n(e.g., 1% TFA/DCM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Protected Peptide Fragment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Coupling; Coupling -> Fmoc_Deprotection; Fmoc_Deprotection -> Wash; Wash -> Check_Completion; Check_Completion -> Coupling [label="No"]; Check_Completion -> Cleavage [label="Yes"]; Cleavage -> End; }

Caption: SPPS workflow using the Fmoc/Clt orthogonal strategy.

Conclusion

The orthogonal protection strategy employing the base-labile Fmoc group and the highly acid-labile 2-chlorotrityl group offers a powerful and versatile platform for the synthesis of complex peptides. Its strength lies in the distinct and non-interfering chemical conditions required for the selective removal of these protecting groups. By understanding the underlying chemical mechanisms, adhering to robust experimental protocols, and being mindful of potential side reactions, researchers can leverage this strategy to efficiently and reliably produce high-purity protected peptide fragments, which are crucial intermediates for the development of novel therapeutics and research tools. This guide serves as a foundational resource for harnessing the full potential of the Fmoc/Clt orthogonal strategy in the demanding field of peptide chemistry.

References

-

Digital CSIC. (2020, January 19). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved from [Link][4]

-

Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. Tetrahedron Letters, 30(30), 3943-3946. [Link][6]

-

ProQuest. (n.d.). Solid phase peptide synthesis: new resin and new protecting group. Retrieved from [Link][17]

-

Yang, Y., & Li, W. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(13), 12015–12020. [Link][14]

-

Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., & Wenqing, Y. (1989). 2-Chlorotrityl Chloride Resin—Studies on Anchoring of Fmoc-Amino Acids and Peptide Cleavage. ResearchGate. Retrieved from [Link][11]

-

Larsen, B. D., & Holm, R. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13996–14006. [Link][8]

-

Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [12]

-

Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 17(5), 336-347. [Link][1]

-

AAPPTec. (n.d.). Cleaving protected peptides from 2-chlorotrityl resin; cleavage from 2-CTC resin. Retrieved from [Link][13]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [5]

-

Subirós-Funosas, R., Moreno-Cabrera, A., & Albericio, F. (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Molecules, 28(18), 6549. [Link][10]

-

Burgess, K. (2023, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube. [Link][18]

-

Nowick Laboratory. (n.d.). Standard Practices for Fmoc-based Solid-Phase Peptide Synthesis. University of California, Irvine, Department of Chemistry. [Link][19]

-

Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., & Schäfer, W. (1989). 2-Chlorotrityl chloride resin. International Journal of Peptide and Protein Research, 34(5), 394-396. [Link][7]

-

Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry–A European Journal, 29(1), e202202684. [Link][16]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(1), 843-856. [Link][20]

-

Jad, Y. E., & El-Faham, A. (2019). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 21(23), 6331-6337. [Link][21]

-

Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Expert Opinion on Drug Discovery, 8(4), 427-443. [Link][22]

-

Yang, Y., & Li, W. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(13), 12015-12020. [Link][23]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. Retrieved from [Link][24]

-

Bode, J. W., & von Wangelin, A. J. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. [Link][25]

-

Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2016). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances, 6(10), 8349-8355. [Link][9]

-

Kumar, A., & Sharma, A. K. (2022). Advances in Solid-Phase Peptide Synthesis in Aqueous Media (ASPPS). ResearchGate. Retrieved from [Link][26]

-

Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Combinatorial Science, 15(5), 217–228. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link][27]

Sources

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. digital.csic.es [digital.csic.es]

- 5. chem.uci.edu [chem.uci.edu]

- 6. semanticscholar.org [semanticscholar.org]

- 7. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. merckmillipore.com [merckmillipore.com]

- 13. peptide.com [peptide.com]

- 14. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Solid phase peptide synthesis: new resin and new protecting group. [researchspace.ukzn.ac.za]

- 18. youtube.com [youtube.com]

- 19. chem.uci.edu [chem.uci.edu]

- 20. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. research-collection.ethz.ch [research-collection.ethz.ch]

- 26. researchgate.net [researchgate.net]

- 27. peptide.com [peptide.com]

Introduction to solid-phase peptide synthesis (SPPS) with Fmoc chemistry

An In-depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS) with Fmoc Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, moving the field from laborious solution-phase methods to a highly efficient and automatable process. This guide provides a comprehensive technical overview of the most prevalent SPPS methodology: Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry. We will delve into the core principles, mechanistic underpinnings, and practical execution of Fmoc SPPS, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed not merely as a protocol repository but as a self-validating system of understanding, explaining the causality behind experimental choices to ensure scientific integrity and successful synthesis.

The Genesis and Core Principles of SPPS

The concept of building a peptide chain while it is anchored to an insoluble solid support was pioneered by R. Bruce Merrifield in the early 1960s, a discovery that earned him the Nobel Prize in Chemistry in 1984.[1] This innovation elegantly solved a major challenge in peptide synthesis: the difficult and time-consuming purification of intermediate peptides after each amino acid addition.

In SPPS, the C-terminal amino acid of the desired peptide is covalently attached to an insoluble polymer resin.[2] The synthesis then proceeds by sequentially adding protected amino acids to the N-terminus of the growing peptide chain.[2] Because the peptide is immobilized, excess reagents and by-products from each reaction step can be easily removed by simple filtration and washing, dramatically simplifying the overall process.[2]

The entire synthesis is a cyclical process, with each cycle consisting of two main steps:

-

Deprotection: Removal of the temporary protecting group from the N-terminal amino acid of the resin-bound peptide.[3]

-

Coupling: Formation of a peptide bond between the newly liberated N-terminal amine and the carboxyl group of the next incoming, N-terminally protected amino acid.[3]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and any permanent side-chain protecting groups are removed.

The Orthogonal Protection Strategy of Fmoc Chemistry

The success of SPPS hinges on a carefully designed "orthogonal" protection scheme. Orthogonality in this context means that the different classes of protecting groups (temporary N-terminal and permanent side-chain) can be removed under distinct chemical conditions without affecting each other.[4]

Fmoc/tBu chemistry is a truly orthogonal system.[4][5][6]

-

Temporary Nα-protection: The Fmoc group is used to protect the α-amino group of the incoming amino acid. It is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[5][6]

-

Permanent Side-Chain Protection: The reactive side chains of amino acids (e.g., the amine of lysine, the carboxylic acid of aspartic acid) are protected with acid-labile groups, most commonly derived from tert-butyl (tBu) or trityl (Trt).[4] These groups are stable to the mild basic conditions used for Fmoc removal but are cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage step.[4][6]

This orthogonality is a significant advantage over the older Boc/Bzl strategy, which relies on graded acid lability and is not truly orthogonal.[4][6] The milder conditions of Fmoc chemistry also make it compatible with a wider range of sensitive modifications and post-translational modifications (PTMs) like phosphorylation and glycosylation.[5][7]

The SPPS Workflow: A Step-by-Step Mechanistic Look

The synthesis of a peptide using Fmoc chemistry is a meticulously orchestrated sequence of chemical reactions. Understanding the mechanism and rationale behind each step is critical for troubleshooting and optimizing the process.

The Solid Support: Resins and Linkers

The synthesis begins with an insoluble polymer bead, the resin, which must swell in the reaction solvent to allow reagents to penetrate.[8] Polystyrene cross-linked with divinylbenzene is a common choice.[9] A linker, or "handle," is a bifunctional molecule that connects the C-terminal amino acid to this resin.[2][9] The choice of linker is crucial as it determines the conditions required for the final cleavage and the chemical nature of the C-terminus of the peptide (e.g., a carboxylic acid or an amide).

| Resin/Linker Type | Cleavage Condition | C-Terminal Product | Typical Use Case |

| Wang Resin | Strong Acid (TFA) | Carboxylic Acid | Standard synthesis of peptide acids. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Very Mild Acid (e.g., 1% TFA in DCM) | Carboxylic Acid | Synthesis of fully protected peptide fragments; helps prevent diketopiperazine formation.[10] |

| Rink Amide Resin | Strong Acid (TFA) | Carboxamide | Standard synthesis of peptide amides. |

| Sieber Amide Resin | Mild Acid | Carboxamide | Synthesis of protected peptide amides. |

The Synthetic Cycle

The core of SPPS is a repeated cycle of deprotection, washing, and coupling.

Caption: The core iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

The cycle begins by removing the Fmoc group to expose the N-terminal amine for the next coupling reaction.[3]

-

Reagent: Typically a 20% solution of piperidine in DMF.[5]

-

Mechanism: The deprotection proceeds via a base-catalyzed β-elimination mechanism. A secondary amine like piperidine abstracts the acidic proton on the fluorenyl ring system.[4] This leads to the elimination of the Fmoc group as dibenzofulvene (DBF) and carbon dioxide.[4][5]

-

Causality: Piperidine serves a dual purpose. It not only acts as the base to initiate the elimination but also as a scavenger for the electrophilic DBF by-product, forming a stable adduct that can be washed away.[4][5] This scavenging step is critical to prevent DBF from reacting with the newly liberated amine of the peptide chain.[4]

Caption: Mechanism of Fmoc deprotection by piperidine.

Once the N-terminal amine is free, the next Fmoc-protected amino acid is introduced to form a new peptide bond. The carboxylic acid of the incoming amino acid must first be "activated" to make it more reactive towards the nucleophilic attack from the peptide's N-terminal amine.

-

Reagents:

-

Fmoc-amino acid: The next building block in the sequence.

-

Coupling/Activating Agent: These reagents convert the carboxylic acid into a more reactive species. Common classes include carbodiimides (e.g., DIC) and onium salts (e.g., HBTU, HATU, HCTU).[9][11]

-

Base: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), is often required to deprotonate the amino acid's carboxyl group and neutralize the reaction.[11]

-

-

Mechanism (with HBTU as an example): HBTU reacts with the deprotonated Fmoc-amino acid to form a highly reactive OBt-ester intermediate. This activated ester is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide, forming the stable amide (peptide) bond.

-

Causality: Direct reaction between a carboxylic acid and an amine is too slow and requires harsh conditions. Activation lowers the energy barrier for the reaction, allowing for rapid and efficient peptide bond formation at room temperature.[11] The choice of coupling reagent can be critical, especially for sterically hindered amino acids or "difficult sequences" prone to aggregation. For instance, HATU is generally considered more reactive than HBTU.

In-process Monitoring: Ensuring a Self-Validating System

To ensure the integrity of the synthesis, it is crucial to monitor the completeness of both the deprotection and coupling steps.

-

Monitoring Deprotection: The Fmoc group has a strong UV absorbance.[5] By collecting the piperidine effluent during the deprotection step, the release of the Fmoc-dibenzofulvene adduct can be monitored spectrophotometrically in real-time.[2] This allows for automated synthesizers to ensure deprotection is complete before proceeding.[2]

-

Monitoring Coupling (Qualitative Tests): After the coupling step, a small sample of the resin beads can be taken to test for the presence of unreacted (free) primary amines.

-

Kaiser (Ninhydrin) Test: This is the most common test. Ninhydrin reacts with primary amines to produce a dark blue color (Ruhemann's purple). A positive blue result indicates incomplete coupling. Note: This test gives a false negative for proline, which is a secondary amine.

-

Isatin Test: Used specifically to detect secondary amines like proline, giving a blue-green color if unreacted proline is present.

-

If a coupling reaction is found to be incomplete, a second coupling (a "double couple") is performed before proceeding to the next deprotection step. If free amines persist, a "capping" step with acetic anhydride can be performed to permanently block these unreacted chains, preventing the formation of deletion peptides.

Final Cleavage and Side-Chain Deprotection

Once the peptide chain has been fully assembled, the final step is to cleave it from the resin support and simultaneously remove all the permanent side-chain protecting groups.

-

Reagent: A strong acid, most commonly Trifluoroacetic Acid (TFA), is used.[12]

-

The Role of Scavengers: During the acidolytic cleavage, the side-chain protecting groups (e.g., tBu, Trt) are released as highly reactive carbocations.[12] These cations can irreversibly modify nucleophilic residues in the peptide, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[12] To prevent these deleterious side reactions, "scavengers" are added to the TFA cleavage cocktail to trap these reactive species.[12]

| Scavenger | Target Reactive Species/Residue |

| Water (H₂O) | General scavenger, helps hydrolyze t-butyl cations. |

| Triisopropylsilane (TIS) | Very effective at reducing and quenching trityl cations, preventing re-attachment to Cys.[13] Also protects Trp from modification. |

| 1,2-Ethanedithiol (EDT) | A thiol-based scavenger, particularly useful for protecting Cys and Met. |

| Thioanisole | Protects Trp from oxidation and alkylation. |

| Phenol | Scavenges cations and protects Tyr. |

A common and effective general-purpose cleavage cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v) .[12] For peptides rich in sensitive residues like Cys, Met, and Arg(Pbf), more complex cocktails like "Reagent K" (TFA/water/phenol/thioanisole/EDT) may be necessary.[9][12]

Caption: Workflow for the final cleavage and work-up of the synthesized peptide.

Common Challenges and Field-Proven Solutions

While Fmoc SPPS is robust, certain sequences can present challenges.

-

Aspartimide Formation: Aspartic acid (Asp) residues, especially when followed by Gly, Ser, or Asn, are prone to cyclize via attack of the peptide backbone nitrogen on the side-chain ester. This forms a stable five-membered aspartimide ring, which can then be opened by piperidine to yield a mixture of α- and β-aspartyl peptides.

-

Solution: Use protecting groups on the preceding amino acid, such as Hmb (2-hydroxy-4-methoxybenzyl), which sterically shield the backbone nitrogen.

-

-

Diketopiperazine (DKP) Formation: At the dipeptide stage, especially with Proline or Glycine at the C-terminus, the newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[10]

-

Solution: Use a sterically hindered resin like 2-chlorotrityl chloride resin, which shields the ester bond.[10] Alternatively, couple the third amino acid immediately after deprotecting the second, minimizing the time the free dipeptide-amine is present.

-

-

Peptide Aggregation: During synthesis, growing peptide chains can aggregate via intermolecular hydrogen bonding, leading to poor solvation and incomplete deprotection and coupling reactions. This is common in long or hydrophobic sequences.

-

Solutions:

-

Incorporate "disrupting" elements like pseudoprolines (dipeptide derivatives that introduce a "kink").

-

Perform synthesis at elevated temperatures (e.g., using microwave-assisted SPPS).

-

Use more chaotropic solvents or additives.

-

-

Conclusion: The Power and Precision of Fmoc SPPS

Fmoc-based Solid-Phase Peptide Synthesis is a powerful, versatile, and highly refined methodology that has become the cornerstone of modern peptide science. Its orthogonal protection scheme, mild reaction conditions, and amenability to automation have enabled the routine synthesis of complex peptides for a vast array of applications in research, diagnostics, and therapeutics. By understanding the fundamental chemical principles and the causality behind each procedural step—from resin selection to the composition of the final cleavage cocktail—scientists can harness the full potential of this technique, ensuring the synthesis of high-quality peptides with fidelity and efficiency.

References

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 24, 2024, from [Link]

-

Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(7), 744-753. Available from: [Link]

-

Kreutzer, A. G., Salveson, P. J., Yang, H., & Guaglianone, G. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved January 24, 2024, from [Link]

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Available from: [Link]

-

Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 24, 2024, from [Link]

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

-

Solid-phase synthesis. (n.d.). In Wikipedia. Retrieved January 24, 2024, from [Link]

Sources

- 1. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 2. bachem.com [bachem.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. peptide.com [peptide.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. peptide.com [peptide.com]

- 10. chempep.com [chempep.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 13. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Efficient Coupling of Fmoc-D-Tyr(Clt)-OH with HATU

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Navigating the Coupling of Sterically Demanding and Side-Reaction Prone Amino Acids

In the intricate landscape of solid-phase peptide synthesis (SPPS), the incorporation of modified amino acids is a critical step in the development of novel therapeutics, peptidomimetics, and research tools. Fmoc-D-Tyr(Clt)-OH, a derivative of D-tyrosine with its phenolic hydroxyl group protected by a bulky 2-chlorotrityl (Clt) group, presents a unique set of challenges and advantages. The D-configuration imparts resistance to enzymatic degradation, while the acid-labile Clt group offers orthogonal protection, removable under mild acidic conditions that preserve other acid-sensitive moieties.[1][2]

However, the steric bulk of both the Fmoc and Clt groups can hinder coupling efficiency. The selection of an appropriate coupling reagent is therefore paramount to achieving high yields and purity. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a superior activating agent for such challenging couplings.[3][4] Its ability to form a highly reactive OAt-ester intermediate significantly accelerates the acylation process, even with sterically hindered amino acids.[5][6]

These application notes provide a comprehensive guide to the theory and practice of coupling this compound using HATU. We will delve into the mechanistic underpinnings of the reaction, offer optimized protocols for both manual and automated synthesis, and discuss critical parameters that ensure the integrity of the final peptide product.

The Mechanistic Advantage of HATU in Coupling this compound

The efficacy of HATU lies in its unique structure, containing a 7-azabenzotriazole (HOAt) moiety.[7] Upon reaction with the carboxyl group of this compound in the presence of a non-nucleophilic base, HATU facilitates the formation of a highly reactive OAt-active ester.

The key to HATU's enhanced reactivity compared to its predecessor, HBTU, is the nitrogen atom at the 7-position of the azabenzotriazole ring. This nitrogen atom creates a neighboring group effect, increasing the electrophilicity of the carbonyl carbon of the activated amino acid and making it more susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[6] This is particularly advantageous when coupling bulky residues like this compound, where steric hindrance can slow down the reaction rate.[8]

Caption: Mechanism of HATU-mediated coupling.

The Role of the 2-Chlorotrityl (Clt) Protecting Group

The 2-chlorotrityl (Clt) group is an acid-labile protecting group used for the side chains of several amino acids, including tyrosine.[9] Its key features include:

-

High Acid Sensitivity: The Clt group can be cleaved under very mild acidic conditions, such as dilute trifluoroacetic acid (TFA) in dichloromethane (DCM), which allows for the selective deprotection of the side chain while other protecting groups like t-butyl (tBu) remain intact.

-

Steric Bulk: The trityl cage provides excellent protection for the phenolic hydroxyl group, preventing potential side reactions.

-

Suppression of Racemization: The bulky nature of the Clt group can help to minimize racemization during the activation step.

Optimized Coupling Protocols for this compound with HATU

The following protocols are designed to provide a robust starting point for the efficient coupling of this compound. Optimization may be required based on the specific peptide sequence and resin used.

Essential Reagents and Solvents

-

This compound

-

HATU

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

High-purity N,N-Dimethylformamide (DMF)

-

Piperidine (20% v/v in DMF for Fmoc deprotection)

-

Resin (e.g., Rink Amide, 2-Chlorotrityl resin)

-

Dichloromethane (DCM)

Table 1: Reagent Stoichiometry and Reaction Parameters

| Parameter | Standard Coupling | Difficult/Sterically Hindered Coupling |

| This compound (equiv.) | 3.0 | 4.0 - 5.0 |

| HATU (equiv.) | 2.9 | 3.9 - 4.9 |

| Base (DIPEA/Collidine) (equiv.) | 6.0 | 8.0 - 10.0 |

| Pre-activation Time | 1-2 minutes | 2-5 minutes |

| Coupling Time | 1-2 hours | 2-4 hours (or overnight) |

| Solvent | DMF | DMF |

Protocol 1: Manual Solid-Phase Synthesis

This protocol assumes a starting scale of 0.1 mmol on a 0.5 mmol/g loading resin (200 mg).

Step 1: Resin Swelling

-

Place the resin in a reaction vessel.

-

Add DMF (5-10 mL per gram of resin) and allow to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes and drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

Step 3: Coupling of this compound

-

In a separate vial, dissolve this compound (see Table 1 for equivalents) and HATU in DMF.

-

Add the base (DIPEA or 2,4,6-collidine) to the amino acid/HATU solution and vortex briefly. Allow for a pre-activation time of 1-5 minutes.[10]

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for the recommended coupling time (see Table 1).

-

Monitor the reaction for completion using a qualitative test for free amines (e.g., Kaiser test or TNBSA test). A negative result indicates a complete reaction.[5]

Step 4: Washing

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents and byproducts.

Step 5: Capping (Optional but Recommended)

-

If the coupling is incomplete (positive Kaiser test), a second coupling can be performed.

-

Alternatively, to prevent the formation of deletion sequences, any unreacted amines can be capped using a solution of acetic anhydride and DIPEA in DMF.

Caption: Manual SPPS workflow for a single coupling cycle.

Protocol 2: Automated Peptide Synthesis

Modern automated peptide synthesizers can be programmed to perform the coupling of this compound with high efficiency. The following are general guidelines for programming a synthesizer.

Method Parameters:

-

Amino Acid: this compound, prepared at a standard concentration (e.g., 0.2 M in DMF).

-

Activator: HATU, prepared at a corresponding concentration (e.g., 0.5 M in DMF).

-

Base: DIPEA or 2,4,6-collidine, typically used as a neat liquid or a concentrated solution in NMP.

-

Coupling Time: Program a longer coupling time (e.g., 2-4 hours) for this sterically hindered amino acid. Consider a double coupling protocol for critical positions.

-

Washes: Ensure thorough washing steps with DMF after both deprotection and coupling to remove all byproducts and excess reagents.

Expert Insights and Troubleshooting

-

Choice of Base: While DIPEA is widely used, it can contribute to racemization, especially with sensitive amino acids.[8] For sequences where stereochemical purity is paramount, the use of a weaker, more sterically hindered base like 2,4,6-collidine is recommended.[3]

-

Solvent Quality: The quality of DMF is critical for successful SPPS. Use amine-free, high-purity DMF to avoid premature Fmoc deprotection and other side reactions.[11]

-

Potential Side Reactions:

-

Guanidinylation: In the presence of a large excess of HATU and base, the free α-amino group of the peptide-resin can be guanidinylated. This can be minimized by using the recommended stoichiometry and ensuring rapid addition of the activated amino acid to the resin.

-

Reaction with Tyrosine Side Chain: Although the Clt group provides robust protection, prolonged exposure to highly activated species could potentially lead to side reactions. It is crucial to adhere to optimized reaction times. Studies have shown that excess HATU can react with the unprotected phenolic group of tyrosine.[12][13]

-

-

Monitoring Incomplete Couplings: If a Kaiser test remains positive after the initial coupling, a second coupling is generally the preferred course of action over capping, especially for longer peptides, to maximize the yield of the desired full-length product.[5]

Cleavage of the Clt Group and Final Deprotection

The Clt group is typically removed during the final cleavage of the peptide from the resin using a standard TFA-based cleavage cocktail. A common cocktail for peptides containing acid-sensitive residues is TFA/TIS/H₂O (95:2.5:2.5). The cleavage time is typically 2-4 hours at room temperature.

Conclusion

The combination of this compound and the HATU coupling reagent provides a powerful strategy for the synthesis of complex peptides with enhanced stability and unique structural features. By understanding the underlying reaction mechanisms and adhering to optimized protocols, researchers can overcome the challenges associated with sterically hindered amino acids and achieve high-purity peptide products. The protocols and insights provided herein serve as a comprehensive resource for scientists and professionals in the field of drug development and peptide chemistry, enabling the successful incorporation of this valuable building block into their synthetic workflows.

References

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Royal Society of Chemistry. (2011). Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory A. Rsc.org. [Link]

-

Wikipedia. (n.d.). HATU. En.wikipedia.org. [Link]

-

Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

-

Fields, G. B. (2011). Protecting Groups in Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

-

Protherics. (2023). Protecting Groups in Peptide Synthesis: A Detailed Guide. Protherics.com. [Link]

-

Isidorou, P., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(79), 50195-50204. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. HATU - Enamine [enamine.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 7. HATU - Wikipedia [en.wikipedia.org]

- 8. chempep.com [chempep.com]

- 9. US20160362445A1 - Solid phase peptide synthesis via side chain attachment - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 13. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols: Automated Peptide Synthesis of Sterically Hindered Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research and therapeutic development. The widely adopted Fmoc/tBu strategy provides a robust framework for assembling standard peptide chains.[1] However, the incorporation of sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., Aib, α-aminoisobutyric acid) and N-methylated amino acids, presents significant synthetic challenges.[2] These residues impede both the coupling of the incoming amino acid and the deprotection of the N-terminal protecting group, leading to incomplete reactions, lower purity of the crude product, and ultimately, failure in synthesizing the desired peptide.[1]

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide to understanding and overcoming the challenges associated with the automated synthesis of peptides containing sterically hindered residues. We will delve into the mechanistic basis of these difficulties and present field-proven protocols and optimization strategies to ensure successful synthesis.

Understanding the Challenge: The Impact of Steric Hindrance in SPPS

Steric hindrance in SPPS primarily manifests in two critical steps of the synthesis cycle: amino acid coupling and N-terminal Fmoc deprotection.

1. The Coupling Reaction: The formation of a peptide bond involves the nucleophilic attack of the deprotected N-terminal amine of the growing peptide chain on the activated carboxyl group of the incoming amino acid. Sterically hindered amino acids, with their bulky side chains or N-alkyl groups, create a crowded environment around the reactive centers. This steric clash significantly slows down the reaction kinetics, making it difficult to achieve complete coupling within standard reaction times.

2. Fmoc Deprotection: The removal of the Fmoc group is typically achieved by treatment with a piperidine solution.[3] The base abstracts a proton from the fluorenyl ring system, leading to β-elimination. In the case of a sterically hindered residue at the N-terminus, the bulky side chains can partially block the access of piperidine to the fluorenyl group, thereby slowing down the deprotection reaction.

Failure to address these issues leads to the accumulation of deletion sequences (peptides missing one or more amino acids) and other impurities, complicating purification and reducing the overall yield.

Visualizing the SPPS Cycle for Hindered Residues

The following diagram illustrates the key steps in an optimized SPPS cycle for incorporating a sterically hindered amino acid.

Caption: Optimized SPPS cycle for sterically hindered amino acids.

Protocol Optimization: Strategies for Success

To achieve high-purity peptides containing sterically hindered residues, a multi-faceted approach to protocol optimization is required. This involves careful selection of reagents, reaction conditions, and the solid support.

Choice of Solid Support (Resin)

The properties of the solid support play a crucial role in the efficiency of SPPS. The resin must swell adequately in the reaction solvent to ensure that the reactive sites are accessible to the reagents.[4]

-

Polystyrene (PS) Resins: While still widely used, traditional PS resins may not be ideal for synthesizing long or difficult sequences due to their hydrophobicity, which can lead to peptide aggregation.

-

Polyethylene Glycol (PEG) Grafted Resins (e.g., ChemMatrix®): These resins exhibit excellent swelling properties in a variety of solvents, including the commonly used dimethylformamide (DMF).[5] The hydrophilic nature of PEG can help to disrupt secondary structure formation and improve the solvation of the growing peptide chain, making them a superior choice for challenging sequences.

-

Resin Loading: A lower loading capacity of the resin (e.g., 0.1–0.2 mmol/g) is generally recommended for synthesizing long or difficult peptides.[6][7] This reduces the density of peptide chains on the resin, minimizing intermolecular interactions and aggregation that can hinder reaction kinetics.[7]

Optimized Coupling Strategies

The key to successfully coupling sterically hindered amino acids is to enhance the reactivity of the incoming amino acid and provide sufficient energy to overcome the activation barrier.

2.1. High-Potency Coupling Reagents

Standard coupling reagents may not be sufficiently reactive to drive the acylation of a sterically hindered amine to completion. The use of more potent activating agents is essential.

-

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for difficult couplings. HATU, in particular, generates a highly reactive OAt-ester, and the HOAt leaving group can catalyze the coupling reaction.

-

Phosphonium Salts: Reagents such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for coupling sterically hindered residues.[8] PyBrOP is noted as being particularly effective for coupling N-methylamino acids and α,α-dialkylglycines.[8]

-

Carbodiimides with Additives: While carbodiimides like DIC (N,N'-diisopropylcarbodiimide) are commonly used, they should always be paired with an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure® to minimize racemization.[9]

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

| Coupling Reagent | Class | Key Advantages | Considerations |

| HATU | Uronium/Aminium | Highly reactive, low racemization, suitable for most difficult couplings. | Higher cost. |

| HCTU | Uronium/Aminium | More cost-effective than HATU, very efficient. | Can be less effective than HATU for the most extreme cases. |

| PyBOP/PyAOP | Phosphonium | Highly efficient, particularly for N-methylated amino acids.[8] | Byproducts can be more difficult to wash away. |

| COMU | Uronium/Aminium | High reactivity, water-soluble byproducts, good for "green chemistry" approaches.[10] | Relatively newer, may require more optimization. |

2.2. Elevated Temperatures and Microwave Synthesis

Increasing the reaction temperature provides the necessary energy to overcome the steric barrier.

-

Conventional Heating: Many modern automated peptide synthesizers are equipped with heating modules that allow for precise temperature control. Running coupling reactions at elevated temperatures (e.g., 50-75°C) can significantly improve coupling efficiency.

-

Microwave-Assisted Peptide Synthesis (MAPS): Microwave energy is a highly effective method for accelerating both coupling and deprotection steps in SPPS.[11] It allows for rapid and efficient synthesis of peptides containing hindered amino acids.[2][12] Microwave-enhanced SPPS has been shown to produce target peptides with hindered residues in significantly less time and with higher purity compared to conventional methods.[12]

Caution: While elevated temperatures are beneficial, they can also increase the risk of side reactions, particularly racemization of the activated amino acid.[11] For sensitive residues like Cysteine and Histidine, it may be necessary to perform the coupling at a lower temperature (e.g., 50°C) or even at room temperature to minimize epimerization.[11][13]

Optimized Deprotection Protocols

Standard Fmoc deprotection protocols often need to be modified to ensure complete removal of the Fmoc group from a sterically hindered N-terminal residue.

-

Extended Reaction Times: Increasing the duration of the piperidine treatment is the simplest modification. A typical protocol involves two treatments with 20% piperidine in DMF, with the second treatment extended to 10-20 minutes.[3]

-

Elevated Temperatures: As with coupling, performing the deprotection at a higher temperature (e.g., up to 75°C in microwave synthesis) can significantly accelerate the reaction.

-

Alternative Bases: In some cases, stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used in small amounts in the deprotection solution. However, care must be taken as DBU can promote side reactions like aspartimide formation.[14]

In-Process Monitoring and Capping

To ensure the highest quality final product, it is crucial to monitor the completeness of each coupling and deprotection step.

-

Kaiser Test (Ninhydrin Test): This colorimetric test is used to detect the presence of free primary amines on the resin.[15] A positive result (blue beads) after a coupling step indicates an incomplete reaction. The Kaiser test is not applicable to N-terminal Proline or other N-alkylated amino acids.[1]

-

Capping: If an incomplete coupling is detected, the unreacted N-terminal amines should be "capped" to prevent them from reacting in subsequent cycles. This is typically done by treating the resin with acetic anhydride. This converts the unreacted amines into acetamides, which are unreactive in the following coupling steps.

Workflow for Protocol Selection

The following diagram provides a decision-making workflow for selecting an appropriate protocol when encountering a sterically hindered amino acid.

Caption: Decision workflow for handling hindered amino acids.

Detailed Experimental Protocols

The following are example protocols for an automated peptide synthesizer. These should be adapted based on the specific instrument, sequence, and amino acids being used.

Protocol 1: Standard Automated SPPS Cycle (for non-hindered residues)

This protocol serves as a baseline for comparison.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.[16]

-

Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 2 minutes, drain, and repeat for 7 minutes.[16]

-

Washing: Wash the resin with DMF (5 times).[16]

-

Coupling:

-

Prepare a solution of the Fmoc-amino acid (5 eq.), HCTU (4.9 eq.), and DIPEA (10 eq.) in DMF.

-

Add the activated amino acid solution to the resin and couple for 30-45 minutes at room temperature.

-

-

Washing: Wash the resin with DMF (3 times).

-

Repeat: Return to step 2 for the next amino acid in the sequence.

Protocol 2: Optimized Protocol for a Hindered Amino Acid (e.g., Aib) using Conventional Heating

-

Resin and Deprotection: Follow steps 1-3 from Protocol 1. For the deprotection of the residue preceding the hindered one, consider extending the second piperidine treatment to 15 minutes.

-

Coupling:

-

Prepare a solution of the Fmoc-Aib-OH (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Heat the reaction vessel to 60°C and maintain for 1 hour.

-

-

Monitoring and Capping:

-

Take a small sample of resin beads and perform a Kaiser test.

-

If the test is positive (blue beads), perform a second coupling (recouple) with a fresh solution of activated amino acid for another hour at 60°C.

-

If the test is still positive after the second coupling, cap the unreacted amines with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 10 minutes.

-

-

Washing: Wash the resin with DMF (5 times).

-

Optimized Deprotection of the Hindered Residue:

-

Treat the resin with 20% piperidine in DMF at 50°C for 5 minutes.

-

Drain and repeat the treatment at 50°C for 20 minutes.

-

-

Washing: Wash the resin with DMF (5 times).

-

Proceed: Continue with the next amino acid using the appropriate protocol.

Protocol 3: Optimized Protocol for a Hindered Amino Acid using Microwave Synthesis

-

Resin and Deprotection: Follow steps 1-3 from Protocol 1.

-

Coupling:

-

Prepare a solution of the Fmoc-hindered amino acid (5 eq.), COMU (4.9 eq.), and DIPEA (10 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Apply microwave power to maintain a temperature of 75°C for 10-20 minutes.[17]

-

-

Washing: Wash the resin with DMF (5 times).

-

Optimized Deprotection of the Hindered Residue:

-

Add 20% piperidine in DMF to the resin.

-

Apply microwave power to maintain a temperature of 75°C for 3-5 minutes.

-

-

Washing: Wash the resin with DMF (5 times).

-

Proceed: Continue with the next amino acid.

Conclusion

The successful automated synthesis of peptides containing sterically hindered amino acids is achievable through a systematic and informed approach to protocol optimization. By understanding the underlying chemical challenges and leveraging advanced reagents, elevated temperatures, and appropriate solid supports, researchers can overcome the obstacles posed by these difficult residues. The protocols and strategies outlined in this guide provide a robust framework for drug development professionals and scientists to confidently incorporate sterically hindered amino acids into their peptide candidates, expanding the accessible chemical space for novel therapeutics.

References

-

Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

The Werner Lab. (2016, December 14). Manual Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

-

Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]

-

Winkler, D. F. H. (2020). Automated Solid-Phase Peptide Synthesis. Methods in Molecular Biology. Retrieved from [Link]

-

Fittipaldi, M., et al. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

-

Royal Society of Chemistry. (2017, March 2). The greening of peptide synthesis. Retrieved from [Link]

-

Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Biovera. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]

-

Katritzky, A. R., et al. (1998). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry. Retrieved from [Link]

-

Stadler, M., & Kappe, C. O. (2001). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Tetrahedron. Retrieved from [Link]

-

Bofill, J. M., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Resins for peptide amide synthesis. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

-

Bofill, J. M., et al. (2004). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]

-

Biotage. (2023, January 30). How do I choose my resin for peptide synthesis? {Part 1}. Retrieved from [Link]

-

Collins, J. M. (2018, January 31). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. ResearchGate. Retrieved from [Link]

-

Palasek, S., et al. (2007). Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. Semantic Scholar. Retrieved from [Link]

-

Aapptec. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

-

Luxembourg Bio Technologies. (n.d.). Microwave heating in solid-phase peptide synthesis. Retrieved from [Link]

-

D'Amico, D. C., et al. (n.d.). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

-

DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 3. biovera.com.au [biovera.com.au]

- 4. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. biotage.com [biotage.com]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. luxembourg-bio.com [luxembourg-bio.com]

Application Note: High-Yield Synthesis of Peptides with C-Terminal Carboxylic Acids Using 2-Chlorotrityl Chloride Resin

Introduction: The Strategic Advantage of 2-Chlorotrityl Chloride Resin

In the field of solid-phase peptide synthesis (SPPS), the choice of resin is a critical decision that dictates the success of synthesizing a target peptide, particularly when a free C-terminal carboxylic acid is required. The 2-Chlorotrityl Chloride (2-CTC) resin has emerged as a superior solid support for this purpose due to its unique combination of high steric hindrance and extreme acid lability.[1][2]

The primary advantages of 2-CTC resin include:

-

Mild Cleavage Conditions: Peptides can be cleaved from the resin using very dilute solutions of trifluoroacetic acid (TFA) or other mild acids, preserving acid-sensitive side-chain protecting groups.[3][4] This allows for the synthesis of fully protected peptide fragments, which are crucial for convergent synthesis strategies.[1][2]

-

Suppression of Racemization: The attachment of the first Fmoc-amino acid occurs without the need for activating agents that can induce racemization, a significant advantage for sensitive residues like Cysteine and Histidine.[1][5]

-

Inhibition of Diketopiperazine Formation: The bulky nature of the trityl group sterically hinders the intramolecular cyclization reaction between the first two amino acids, a common side reaction, especially with C-terminal Proline residues, that truncates the peptide chain.[1][2][5][6]

This application note provides a comprehensive guide to the chemistry, optimization, and detailed protocols for leveraging 2-CTC resin to produce high-purity peptides with C-terminal carboxylic acids.

The Underlying Chemistry: Mechanism of Attachment and Cleavage

The functionality of 2-CTC resin is rooted in the formation of a stable yet highly acid-labile ester bond between the C-terminal amino acid and the resin's trityl linker.

Attachment of the First Amino Acid

The first Fmoc-protected amino acid is attached to the resin via a nucleophilic substitution reaction. The carboxylic acid of the amino acid, facilitated by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), attacks the electrophilic carbon of the 2-chlorotrityl group, displacing the chloride.

-

Why DIPEA? DIPEA is a sterically hindered base. It is strong enough to deprotonate the carboxylic acid, enhancing its nucleophilicity, but it is too bulky to compete with the amino acid in attacking the resin's active site. This selectivity is crucial for efficient loading.

-

Anhydrous Conditions: 2-CTC resin is highly sensitive to moisture.[1][7][8] Any water present can hydrolyze the reactive chlorotrityl group to an inactive hydroxyl (alcohol) group, significantly reducing the loading capacity.[8][9] Therefore, the use of anhydrous solvents and reagents is imperative for successful attachment.[5][10]

Cleavage to Yield a C-Terminal Carboxylic Acid

The cleavage mechanism is an acid-catalyzed process that relies on the formation of a highly stable trityl carbocation. A dilute acid protonates the ester oxygen, weakening the C-O bond. The bond then breaks, releasing the peptide with its C-terminal carboxylic acid intact, while the resin forms a stable carbocation that is subsequently scavenged. The extreme acid sensitivity allows cleavage with cocktails as mild as 1-5% TFA in Dichloromethane (DCM) or Acetic Acid/Trifluoroethanol/DCM mixtures.[3][11]

Experimental Protocols

These protocols are designed for a standard laboratory scale (0.1 - 0.5 mmol). All operations should be performed in a fume hood using appropriate personal protective equipment. Ensure all glassware, solvents, and reagents are anhydrous.[5]

Protocol 1: Resin Swelling and Preparation

Rationale: Polystyrene-based resins must be swollen in a suitable solvent to expose the reactive sites within the polymer matrix. Dichloromethane (DCM) is an excellent solvent for this purpose.

-

Place the desired amount of 2-CTC resin (e.g., 1.0 g, ~1.2 mmol/g substitution) into a fritted reaction vessel.

-

Add anhydrous DCM (10-15 mL per gram of resin).

-

Agitate the resin slurry using a shaker or gentle nitrogen bubbling for 30-60 minutes at room temperature.[10]

-

Drain the solvent by filtration.

Protocol 2: First Amino Acid Attachment

Rationale: This step establishes the crucial ester linkage. Using a substoichiometric amount of amino acid relative to the resin's theoretical maximum capacity allows for controlled, lower loading, which can improve synthesis efficiency for long or difficult peptides. Using an excess of DIPEA ensures the reaction goes to completion.

-

Dissolve the first N-Fmoc-protected amino acid (0.8 equivalents relative to resin substitution) in anhydrous DCM (~10 mL per gram of resin). If solubility is an issue, a minimal amount of anhydrous Dimethylformamide (DMF) can be added.[1][9]

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents relative to the amino acid) to the amino acid solution.

-

Add the amino acid/DIPEA solution to the swollen, drained resin from Protocol 1.

-

Agitate the mixture for 1-2 hours at room temperature.[9]

Protocol 3: Capping of Unreacted Sites

Rationale: After the initial amino acid coupling, unreacted chlorotrityl sites remain on the resin. These sites must be "capped" to prevent them from reacting in subsequent coupling steps, which would lead to deletion sequences (peptides missing an amino acid). Methanol is a small, reactive nucleophile that effectively and irreversibly caps these sites.

-

Drain the amino acid coupling solution from the resin.

-

Wash the resin three times with DCM.

-

Prepare a capping solution of DCM/Methanol/DIPEA in a 17:2:1 ratio.[12]

-

Add the capping solution to the resin and agitate for 30-45 minutes at room temperature.[12]

-

Drain the capping solution and wash the resin thoroughly with DCM (3x) followed by DMF (3x) to prepare for peptide chain elongation.

Protocol 4: Peptide Chain Elongation

Following successful loading and capping, the peptide chain is elongated using standard Fmoc-SPPS chemistry. This involves iterative cycles of:

-

Fmoc Deprotection: Typically using 20% piperidine in DMF.

-

Washing: Thoroughly washing with DMF to remove piperidine and cleaved Fmoc adducts.

-

Amino Acid Coupling: Mediated by standard coupling reagents (e.g., HBTU/DIPEA, HATU/DIPEA, or DIC/Oxyma).

-

Washing: Rinsing with DMF and/or DCM.

Protocol 5: Mild Acid Cleavage

Rationale: This protocol is designed to cleave the peptide from the resin while leaving most acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) intact. This yields a protected peptide fragment with a free C-terminal carboxylic acid.

-

After the final elongation step, wash the resin with DCM (5x) and dry it under a stream of nitrogen, followed by vacuum.

-

Prepare the cleavage cocktail. For a highly acid-sensitive resin like 2-CTC, a very mild cocktail is sufficient.

-

Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate gently at room temperature.

-

Perform the cleavage in multiple short incubations (e.g., 3 x 20 minutes). After each incubation, filter the solution into a collection flask containing a small amount of pyridine or DIPEA to neutralize the acid. This minimizes the peptide's exposure time to acidic conditions.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Isolate the precipitated peptide by centrifugation, decant the ether, and dry the peptide pellet under vacuum.

Data & Optimization

The choice of cleavage cocktail is critical and depends on the sensitivity of the side-chain protecting groups.

| Cleavage Cocktail | Typical Time | Target Product | Key Considerations |

| 1-5% TFA in DCM | 30-60 min | Fully protected peptide fragment | Highly effective, but may partially cleave very labile groups (e.g., Trt on His).[13] |

| Acetic Acid / TFE / DCM (e.g., 1:2:7 v/v) | 1-2 hours | Fully protected peptide fragment | Extremely mild; excellent for preserving all t-butyl and trityl-based protecting groups.[11] |

| 20% Hexafluoroisopropanol (HFIP) in DCM | 1-2 hours | Fully protected peptide fragment | A non-acidic alternative that is also very mild and effective.[14] |